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molecular formula C15H16NO3P B3302085 Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- CAS No. 915376-57-7

Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-

Cat. No. B3302085
M. Wt: 289.27 g/mol
InChI Key: SYPSXKFLPUSGSP-UHFFFAOYSA-N
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Patent
US08405069B2

Procedure details

Trimethylsilyl(TMS)-bromide (1.12 mL, 8.67 mmol) was added via syringe to a solution of diethyl 3-(9H-carbazol-9-yl)propylphosphonate (1.00 g, 2.89 mmol) in ˜20 mL dry DCM in a 50 mL rbf. The flask was greased and capped and allowed to stir for 90 minutes. The volatile organics were removed under vacuum and 30 mL of 1:1 MeOH:H2O were added. The solution turned a cloudy whitish/grey. The solvents were removed and the product recrystallized from 2:1 H2O:acetone (grey powder, 612 mg) and 1:1 H2O:MeOH (PJH-II-5c, glassy grey solid, 42 mg). Both recrystallization solvents yielded pure product. Total yield was 78%. 1H NMR (400.14 MHz, DMSO) δ 8.15 (d, J=8.00 Hz, 2H), 7.65 (d, J=8.00 Hz, 2H), 7.45 (dt, J=15.41, 1.00 Hz, 2H), 7.19 (t, J=14.81 Hz, 2H), 4.48 (t, J=13.60 Hz, 2H), 2.03-1.89 (m, 2H), 1.59-1.46 (m, 2H). 13C{1H} NMR (100.62 MHz, DMSO) δ 140.01 (2C), 125.76 (2C), 122.07 (2C), 120.33 (2C), 118.78 (2C), 108.33 (2C), 42.48 (d, J=17.31 Hz), 25.00 (d, J=137.35 Hz), 22.67 (d, J=4.13 Hz). 31P{1H} NMR (161.97 MHz, DMSO): δ 26.78. Analysis found (calculated) %: C, 62.27 (62.28); H, 5.56 (5.58); N, 4.73 (4.84). MS (FAB, m/z): 290 ([M+H]+, 100%). Exact mass found (calculated for [M+H]+, m/z): 290.09405 (290.09461).
Name
Trimethylsilyl(TMS)-bromide
Quantity
1.12 mL
Type
reactant
Reaction Step One
Name
diethyl 3-(9H-carbazol-9-yl)propylphosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 62.28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 5.58 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 4.84 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 290.09461 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[Si](C[Si](Br)(C)C)(C)C.[CH:10]1[C:22]2[N:21]([CH2:23][CH2:24][CH2:25][P:26](=[O:33])([O:30]CC)[O:27]CC)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1>C(Cl)Cl>[CH:10]1[C:22]2[N:21]([CH2:23][CH2:24][CH2:25][P:26](=[O:27])([OH:30])[OH:33])[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Trimethylsilyl(TMS)-bromide
Quantity
1.12 mL
Type
reactant
Smiles
C[Si](C)(C)C[Si](C)(C)Br
Name
diethyl 3-(9H-carbazol-9-yl)propylphosphonate
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCP(OCC)(OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 62.28 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 5.58 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 4.84 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 290.09461 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped
CUSTOM
Type
CUSTOM
Details
The volatile organics were removed under vacuum and 30 mL of 1:1 MeOH
ADDITION
Type
ADDITION
Details
H2O were added
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the product recrystallized from 2:1 H2O
CUSTOM
Type
CUSTOM
Details
Both recrystallization solvents yielded pure product

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCP(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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